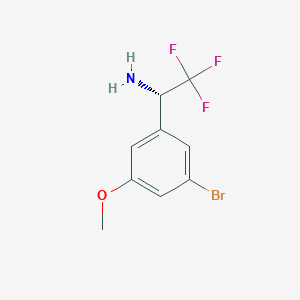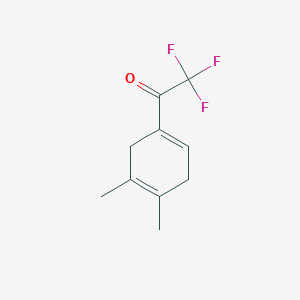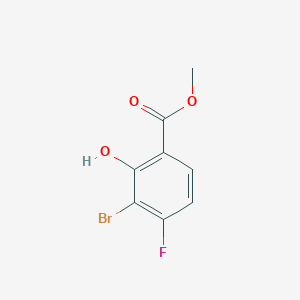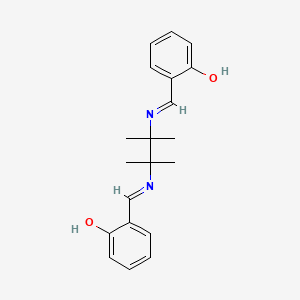
2,2'-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of Schiff base, which is formed through the condensation reactions of aldehydes or ketones with primary amines . Schiff bases are known for their versatility and are widely used in the synthesis of coordination complexes with metals.
Preparation Methods
The synthesis of 2,2’-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol involves the reaction of 2,3-dimethylbutane-2,3-diamine with salicylaldehyde under specific conditions. The reaction typically takes place in an organic solvent such as acetonitrile, and the mixture is refluxed for several hours . After cooling, the product is isolated by filtration and purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include acetonitrile as a solvent, palladium(II) acetate for coordination reactions, and various oxidizing and reducing agents. Major products formed from these reactions include metal complexes and substituted derivatives .
Scientific Research Applications
2,2’-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol has several scientific research applications:
Mechanism of Action
The mechanism by which 2,2’-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol exerts its effects involves the formation of stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products . The molecular targets and pathways involved include coordination with metal ions and participation in redox reactions .
Comparison with Similar Compounds
Similar compounds to 2,2’-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol include other Schiff bases and their metal complexes. For example:
2,2’-(((2,2-Dimethylpropane-1,3-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-methoxyphenol): This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
2,2’-(((3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(azanylylidene))bis(methanylylidene))-diphenol:
The uniqueness of 2,2’-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol lies in its specific structural arrangement and the resulting chemical properties, making it suitable for a wide range of applications in research and industry .
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[[3-[(2-hydroxyphenyl)methylideneamino]-2,3-dimethylbutan-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H24N2O2/c1-19(2,21-13-15-9-5-7-11-17(15)23)20(3,4)22-14-16-10-6-8-12-18(16)24/h5-14,23-24H,1-4H3 |
InChI Key |
LLFPJJZWBYGRNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C)N=CC1=CC=CC=C1O)N=CC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


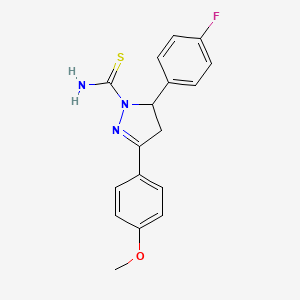

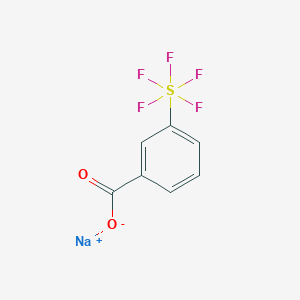
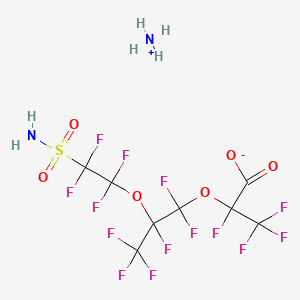

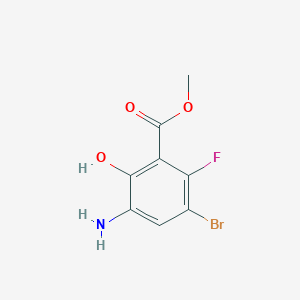

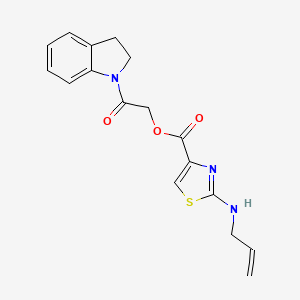
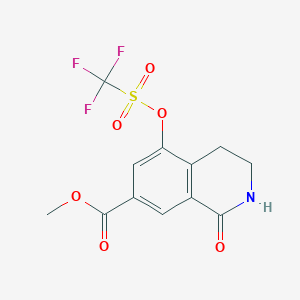
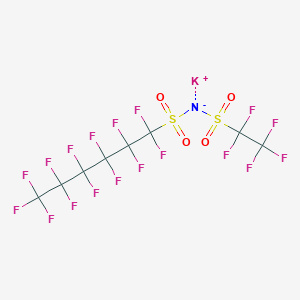
![3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B12852911.png)
